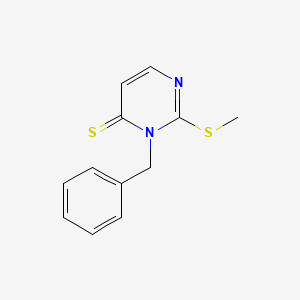

3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione

Description

3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione is a pyrimidine derivative characterized by a benzyl group at the N3 position, a methylsulfanyl (-SMe) substituent at C2, and a thione (-S) group at C4. The pyrimidine core provides a planar heteroaromatic system, while the substituents modulate electronic, steric, and solubility properties.

Structure

3D Structure

Properties

CAS No. |

89185-14-8 |

|---|---|

Molecular Formula |

C12H12N2S2 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

3-benzyl-2-methylsulfanylpyrimidine-4-thione |

InChI |

InChI=1S/C12H12N2S2/c1-16-12-13-8-7-11(15)14(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

VJXDLUDSFXQSAX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CC(=S)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions

A common approach to pyrimidine derivatives involves cyclocondensation reactions of appropriate precursors such as amidines, thioureas, or isothioureas with β-dicarbonyl compounds or their derivatives. For 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione, the synthesis typically proceeds via:

- Formation of a substituted dihydropyrimidine intermediate through cyclocondensation.

- Subsequent thionation at the 4-position to convert a carbonyl or related group into the thione.

This method is analogous to Biginelli-type reactions but adapted for ketone substrates and thiourea derivatives to introduce the methylsulfanyl group.

Thionation Step

The critical step is the selective thionation of the pyrimidine ring at the 4-position. This is often achieved using reagents such as the Lawesson reagent, which efficiently converts carbonyl groups into thiocarbonyls under reflux conditions in toluene or similar solvents.

Detailed Preparation Methodology

Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-thiones as Precursors

A recent study demonstrated an efficient synthetic route for 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-thiones, which are structurally related to the target compound. The key steps include:

- Cyclocondensation of O-methylisourea hemisulfate salt with α,β-unsaturated ketones (e.g., 3-oxo-2-alkylidene-butanoates) in the presence of sodium bicarbonate in N,N-dimethylformamide (DMF) at 65 °C for 12 hours.

- This reaction yields a tautomeric mixture of dihydropyrimidines, which upon acidic hydrolysis produces the corresponding pyrimidin-2(1H)-ones.

- Thionation of these pyrimidinones with the Lawesson reagent at reflux in toluene for 2 hours converts the 2-oxo group to the 2-thioxo group, yielding the desired thione derivatives in high yields (up to 88%).

This method is practical and reproducible, avoiding issues related to volatile reagents in alternative routes.

Specific Adaptation for 3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione

While direct literature on this exact compound is limited, the synthetic principles from related pyrimidine thione derivatives apply:

- Starting from benzyl-substituted ketones or α,β-unsaturated ketones bearing benzyl groups.

- Reaction with methylthiourea or methylsulfanyl-containing isothiourea derivatives to introduce the methylsulfanyl group at position 2.

- Cyclocondensation under basic conditions in polar aprotic solvents.

- Final thionation step using Lawesson reagent or equivalent thionating agents to install the 4-thione functionality.

Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | O-methylisourea hemisulfate, ketone, NaHCO3, DMF | 65 °C | 12 h | 70–93 | Produces dihydropyrimidine intermediates (tautomeric mixture) |

| Acidic Hydrolysis | 3 M HCl aqueous, THF-MeOH | 50 °C | 24 h | High | Converts intermediates to pyrimidinones |

| Thionation | Lawesson reagent, toluene reflux | Reflux (~110 °C) | 2 h | 80–88 | Selective thionation at 4-position |

Research Findings and Analysis

- The cyclocondensation reaction is sensitive to steric hindrance; bulky substituents on the ketone can reduce yields.

- The thionation step is highly selective for the 4-position carbonyl, likely due to the higher reactivity of the cyclic urea-like amide compared to ester groups.

- Alternative routes involving protection/deprotection steps (e.g., using 4-methoxybenzyl groups) have been explored but suffer from reproducibility issues due to volatile reagents.

- The described method provides a practical and scalable route to 2-thioxo pyrimidine derivatives, including those with methylsulfanyl substitution.

Chemical Reactions Analysis

3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thione group can be reduced to a thiol using reducing agents like sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: Depending on the reaction, products can include sulfoxides, sulfones, thiols, and various substituted pyrimidines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione typically involves the reaction of appropriate pyrimidine precursors with thiourea derivatives under controlled conditions. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, which confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione. For example, a series of pyrimidines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds similar to 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents targeting specific pathways involved in tumor growth .

Antiviral Activity

The compound has also shown promise in antiviral applications. A study reported that derivatives of pyrimidine compounds demonstrated moderate to potent activity against HIV-1. The presence of a methylsulfanyl group at the C-2 position was found to enhance the anti-HIV activity, making it a candidate for further development in antiviral therapies .

Inhibition of Metallo-beta-lactamases

Another area of application is the inhibition of metallo-beta-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Compounds structurally related to 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione have been synthesized and tested for their ability to inhibit MBL activity. Some derivatives displayed micromolar inhibition constants, indicating their potential as novel antibacterial agents .

Structure-Activity Relationship (SAR) Studies

The biological activities of 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione can be correlated with its chemical structure through SAR studies. Variations in substituents at different positions on the pyrimidine ring significantly affect the compound's potency and selectivity towards biological targets. For instance, modifications at the benzyl group or alterations in the methylsulfanyl moiety can lead to improved efficacy against specific cancer cell lines or enhanced antiviral activity .

Case Studies

- Anticancer Efficacy : In a study examining the effects of various pyrimidine derivatives on cancer cells, it was found that 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione analogs exhibited IC50 values in low micromolar ranges against several human cancer cell lines, demonstrating significant cytotoxicity .

- Antiviral Activity : A derivative was tested for its ability to inhibit HIV replication in vitro, showing an IC50 value of 0.32 µM, indicating strong antiviral activity which could be further explored for therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Pyrimidine-4(3H)-thione | 3-Benzyl (N3), 2-methylsulfanyl (C2) | Thione (C4) |

| 6-[(3-Benzyloxy-...)pyrimidin-2,4-dione [4-6] | Pyrimidine-2,4-dione | 1/3-Methoxymethyl (N1/N3), 6-benzyloxy | Dione (C2, C4) |

| 3-Allyl-2-(benzylsulfanyl)thieno[2,3-d]pyrimidin-4-one | Thieno[2,3-d]pyrimidinone | 2-Benzylsulfanyl (C2), 5-(4-fluorophenyl) | Thiophene fusion, ketone (C4) |

| 2-Chloropyrido[2,3-d]pyrimidine-4(3H)-thione | Pyrido[2,3-d]pyrimidine-thione | 2-Chloro (C2) | Pyridine fusion, thione (C4) |

Key Observations :

- Core Modifications: The target compound’s pyrimidine-thione core is simpler than fused systems like thieno-pyrimidinones () or pyrido-pyrimidines ().

- Thione vs. Dione/Ketone: The C4 thione group in the target compound can act as a hydrogen-bond donor, unlike the dione (C2/C4 carbonyl) or ketone groups in analogs. This may influence solubility and target-binding specificity .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s methylsulfanyl group increases logP compared to methoxymethyl analogs (), suggesting better membrane permeability but lower aqueous solubility .

- Molecular Weight: The fused-ring systems (e.g., thieno-pyrimidinones) have higher molecular weights, which may limit bioavailability under Lipinski’s Rule of Five .

Biological Activity

3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrimidine ring substituted with a benzyl group and a methylsulfanyl group. The thione functional group () is significant for its chemical reactivity, allowing for nucleophilic substitutions and interactions with biological targets.

1. Antimicrobial Activity

Research indicates that 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) in the micromolar range against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Potential

Recent investigations into the anticancer activity of 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione have revealed promising results. In cell line studies, it exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer drug .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 5.0 | 10 (Doxorubicin) |

| A549 | 7.5 | 15 (Paclitaxel) |

The mechanisms underlying the biological activities of 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione are multifaceted:

- Antimicrobial Mechanism : The thione group may interact with bacterial enzymes or structural components, disrupting cellular functions.

- Anti-inflammatory Mechanism : The compound's ability to modulate cytokine production suggests it may interfere with signaling pathways involved in inflammation.

- Anticancer Mechanism : Molecular docking studies indicate that this compound can bind to specific enzyme active sites, potentially inhibiting their function and leading to apoptosis in cancer cells .

Case Studies

A recent case study highlighted the successful synthesis and evaluation of derivatives of 3-benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione. These derivatives exhibited enhanced biological activities compared to the parent compound, emphasizing the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione and related pyrimidine derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thio-containing pyrimidines are often synthesized by reacting precursor pyrimidinones with thiolating agents like Lawesson’s reagent or via cyclization of thiourea intermediates. highlights a method where isothiocyanate derivatives are refluxed with alcohols (e.g., methanol) to form thione products, which can be adapted for this compound . Additionally, demonstrates the use of chloroacetic acid and sodium acetate under reflux for functionalizing pyrimidine-thione scaffolds .

Q. How is the structural integrity of 3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. and provide examples where SC-XRD resolved bond lengths, angles, and torsion angles of similar compounds with precision (mean C–C bond deviation <0.005 Å, R factor <0.07) . Complementary techniques like NMR (¹H/¹³C) and FT-IR are used to verify functional groups and regiochemistry. For instance, reports elemental analysis (C, H, N, S) and spectral data (e.g., IR absorption at ~3200 cm⁻¹ for N–H stretches) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for solubility due to the compound’s thiocarbonyl and aromatic groups. notes ethanol as a crystallization solvent for analogous pyrimidine-thiones, while DCM/ethyl acetate mixtures are used in column chromatography for purification . For reactions requiring mild conditions, acetonitrile or THF may be employed to avoid side reactions .

Advanced Research Questions

Q. How can researchers investigate the biological activity of 3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione, and what mechanistic insights are plausible?

- Methodological Answer : Biological evaluation typically involves in vitro assays targeting enzymes or microbial strains. describes antimicrobial testing via agar diffusion, where pyrimidine-thiones are screened against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . For mechanistic studies, molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like dihydrofolate reductase (DHFR) or thymidylate synthase. Competitive inhibition assays (e.g., IC₅₀ determination via spectrophotometry) further validate enzyme interactions .

Q. What computational strategies are recommended for modeling the reactivity of this compound in silico?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and predict electronic properties (HOMO-LUMO gaps, electrostatic potentials). and utilized crystallographic data to validate computational models . Molecular dynamics simulations (e.g., GROMACS) can also assess solvation effects and stability in biological matrices .

Q. How should researchers address contradictions in synthetic yields or biological data across studies?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., temperature, catalyst loading). For instance, shows that ambient vs. reflux conditions produce different regioisomers of thione derivatives . Systematic parameter screening (e.g., Design of Experiments, DoE) can identify critical factors. In biological studies, variations in assay protocols (e.g., inoculum size, incubation time) necessitate standardization via guidelines like CLSI. Replicating experiments with orthogonal methods (e.g., HPLC purity checks) ensures data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.